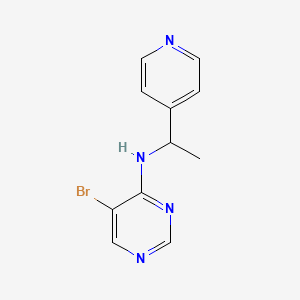![molecular formula C13H17NO2 B7579429 (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone, also known as JNJ-42153605, is a novel and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. This molecule has shown potential as a therapeutic agent for various conditions, including pain, anxiety, and inflammation.
作用機序
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone works by selectively inhibiting the FAAH enzyme, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain, anxiety, and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a reduction in pain sensitivity and anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on pain, anxiety, and depression, this compound has also been shown to have anti-inflammatory effects. This is thought to be due to the modulation of the endocannabinoid system, which plays a role in regulating inflammation.
実験室実験の利点と制限
One advantage of (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is its selectivity for the FAAH enzyme. This means that it does not affect other enzymes in the body, reducing the risk of side effects. However, one limitation of this compound is its relatively short half-life in the body. This means that it may need to be administered frequently in order to maintain therapeutic levels.
将来の方向性
There are a number of future directions for research on (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone. One area of interest is in the development of more potent and selective FAAH inhibitors. Another area of research is in the development of this compound as a therapeutic agent for various conditions, including pain, anxiety, and inflammation. Additionally, there is interest in studying the potential interactions of this compound with other drugs and therapies. Overall, this compound shows promise as a therapeutic agent for various conditions, and further research is needed to fully understand its potential.
合成法
The synthesis of (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves the reaction of (2,4-dimethylphenyl) boronic acid with (3R)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester in the presence of a palladium catalyst. The resulting product is then deprotected to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. Studies have shown that this compound can reduce pain sensitivity in various animal models of acute and chronic pain. This effect is believed to be due to the inhibition of FAAH, which leads to an increase in endocannabinoid levels in the body.
Another area of research has been in the treatment of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models. This is thought to be due to the modulation of the endocannabinoid system, which plays a role in regulating mood and anxiety.
特性
IUPAC Name |
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-12(10(2)7-9)13(16)14-6-5-11(15)8-14/h3-4,7,11,15H,5-6,8H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEXHMZVZDDYES-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC[C@H](C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)
![2-[4-[Ethyl-(4-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579363.png)

![3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)
![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![1-[[(5-Bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7579392.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)
![2-[4-[[3-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579410.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)
![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7579436.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)